molecular formula C13H19BrClNS B1379118 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864073-56-2

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No.: B1379118
CAS No.: 1864073-56-2
M. Wt: 336.72 g/mol
InChI Key: RZALGTLFAUSMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a 4-bromophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the following steps:

    Formation of the sulfanyl intermediate: The reaction begins with the bromination of a phenyl sulfide to form 4-bromophenyl sulfide.

    Alkylation: The 4-bromophenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The resulting intermediate undergoes cyclization with piperidine to form the desired piperidine derivative.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the sulfanyl group, leading to debromination or reduction to thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and debrominated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving sulfanyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with molecular targets through its sulfanyl and piperidine groups. These interactions can modulate various biological pathways, potentially affecting neurotransmitter release and receptor binding.

Comparison with Similar Compounds

  • 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine hydrochloride
  • 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine hydrochloride
  • 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride

Comparison:

  • Uniqueness: The presence of the bromine atom in 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride imparts unique reactivity and potential biological activity compared to its chloro, methyl, and fluoro analogs.
  • Reactivity: The bromine atom can participate in a wider range of substitution reactions, making this compound more versatile in synthetic applications.
  • Biological Activity: The bromine atom may also influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZALGTLFAUSMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.